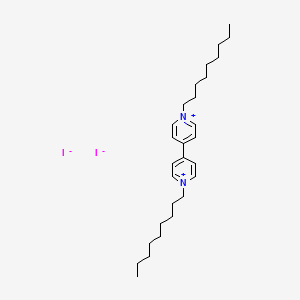

1,1'-dinonyl-4,4'-bipyridinium diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

'1,1'-dinonyl-4,4'-bipyridinium diiodide', commonly known as paraquat, is a highly toxic herbicide that is widely used in agriculture. It is a non-selective herbicide, meaning that it can kill both weeds and crops. Paraquat is a highly toxic chemical and has been linked to numerous health problems, including Parkinson's disease, lung damage, and kidney failure. Despite its toxicity, paraquat is still used in many countries around the world.

Mécanisme D'action

Paraquat acts as a redox cycling agent, meaning that it can undergo multiple cycles of oxidation and reduction in cells. This redox cycling leads to the generation of ROS, which can damage cellular components and lead to cell death. Paraquat is taken up by cells via a transport protein called the organic cation transporter 1 (OCT1), which is highly expressed in lung tissue. Once inside the cell, paraquat is reduced by cellular enzymes to form a radical cation that can undergo redox cycling and generate ROS.

Biochemical and Physiological Effects:

Paraquat has been shown to cause a wide range of biochemical and physiological effects in cells and organisms. It has been linked to oxidative stress, inflammation, and cell death in various cell types. In animals, paraquat exposure has been shown to cause lung damage, kidney failure, and neurological problems such as Parkinson's disease. Paraquat exposure has also been linked to an increased risk of cancer in humans.

Avantages Et Limitations Des Expériences En Laboratoire

Paraquat is a widely used herbicide and is readily available for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. However, paraquat is highly toxic and must be handled with extreme caution. Its toxic effects can also make it difficult to use in certain types of experiments, particularly those involving live animals.

Orientations Futures

There are many areas of future research related to paraquat. One area of interest is the development of new treatments for paraquat poisoning. Currently, there are no effective treatments for paraquat poisoning, and the mortality rate is high. Another area of interest is the development of new herbicides that are less toxic than paraquat. Finally, there is a need for further research into the mechanisms of paraquat toxicity, particularly its effects on the brain and nervous system.

Méthodes De Synthèse

Paraquat is synthesized by the reaction of 4,4'-bipyridine with a long-chain alkyl halide, typically nonyl chloride, in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with iodine to form the diiodide salt of paraquat.

Applications De Recherche Scientifique

Paraquat has been extensively studied in scientific research due to its toxic effects on humans and the environment. It is commonly used as a model compound to study oxidative stress and cell death in various cell types. Paraquat has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and is thought to be a major contributor to the toxic effects of paraquat.

Propriétés

IUPAC Name |

1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYZNSMZVATEMJ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)

![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)

![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)

![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)

![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)